(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzochromenes This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an imino group, and a benzochromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzochromene Core: The benzochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Imino Group: The imino group can be introduced by reacting the benzochromene core with an appropriate amine, such as 3-(trifluoromethyl)aniline, under suitable conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or benzochromene core are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxylate: A similar compound with a carboxylate group instead of a carboxamide group.
(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-sulfonamide: A similar compound with a sulfonamide group instead of a carboxamide group.
Uniqueness
(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]iminobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O2/c22-21(23,24)13-5-3-6-14(10-13)26-20-17(19(25)27)11-16-15-7-2-1-4-12(15)8-9-18(16)28-20/h1-11H,(H2,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJSJDKPITZKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=CC(=C4)C(F)(F)F)O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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